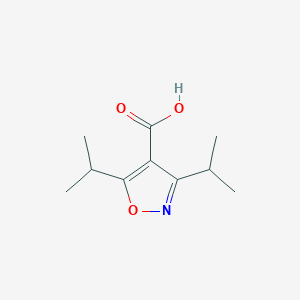
3,5-Diisopropylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diisopropylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diisopropylisoxazole-4-carboxylic acid typically involves the (3 + 2) cycloaddition reaction. This reaction occurs between nitrile oxides and dipolarophiles under mild basic conditions, such as sodium bicarbonate at ambient temperature . Another method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often employing continuous flow reactors and automated systems to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diisopropylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can undergo substitution reactions, particularly at the 3 and 5 positions, with reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkyl groups in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated isoxazole derivatives.
Scientific Research Applications
3,5-Diisopropylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diisopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
- 3,5-Dimethylisoxazole-4-carboxylic acid
- 3,5-Diphenylisoxazole-4-carboxylic acid
- 3,5-Diethylisoxazole-4-carboxylic acid
Comparison: 3,5-Diisopropylisoxazole-4-carboxylic acid is unique due to its isopropyl groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry .
Properties
CAS No. |
875827-18-2 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-5(2)8-7(10(12)13)9(6(3)4)14-11-8/h5-6H,1-4H3,(H,12,13) |
InChI Key |
IKQZMKZDOCBOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


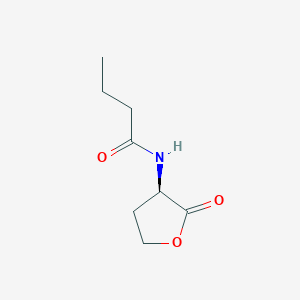
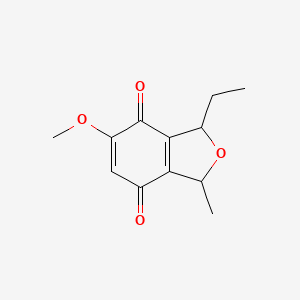
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
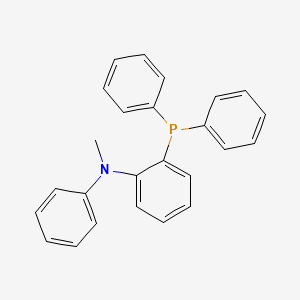
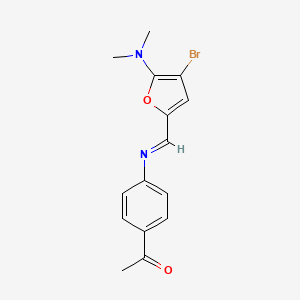

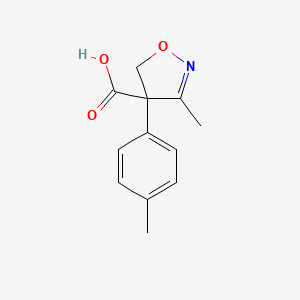
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
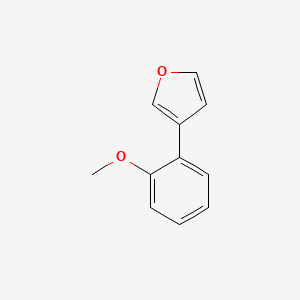
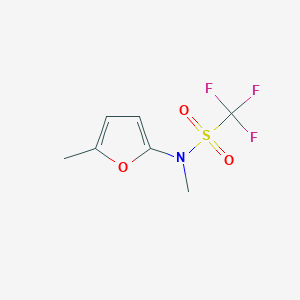

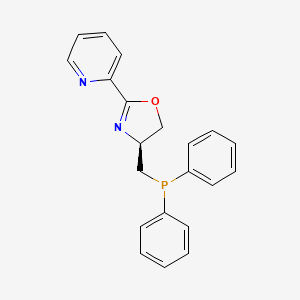
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)
